molecular formula C7H11NO2 B141180 4-Amino-5-ethyl-2,3-dihydropyran-6-one CAS No. 131792-98-8

4-Amino-5-ethyl-2,3-dihydropyran-6-one

Cat. No. B141180
CAS RN: 131792-98-8
M. Wt: 141.17 g/mol
InChI Key: UQWMXKRMCFOLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-ethyl-2,3-dihydropyran-6-one, also known as AEDP, is a heterocyclic compound that has been of interest to the scientific community due to its potential use in various research applications. AEDP is a pyranone derivative that has a range of physiological and biochemical effects.

Mechanism of Action

The mechanism of action of 4-Amino-5-ethyl-2,3-dihydropyran-6-one is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. 4-Amino-5-ethyl-2,3-dihydropyran-6-one binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to have antioxidant properties and to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. 4-Amino-5-ethyl-2,3-dihydropyran-6-one has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Amino-5-ethyl-2,3-dihydropyran-6-one in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in the study of cognitive function. 4-Amino-5-ethyl-2,3-dihydropyran-6-one is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 4-Amino-5-ethyl-2,3-dihydropyran-6-one has some limitations, including its low yield in the synthesis reaction and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for the study of 4-Amino-5-ethyl-2,3-dihydropyran-6-one. One area of interest is the development of 4-Amino-5-ethyl-2,3-dihydropyran-6-one as a therapeutic agent for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential direction is the study of 4-Amino-5-ethyl-2,3-dihydropyran-6-one as a building block for the synthesis of other compounds with potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of 4-Amino-5-ethyl-2,3-dihydropyran-6-one and its potential applications in various fields of study.

Synthesis Methods

The synthesis of 4-Amino-5-ethyl-2,3-dihydropyran-6-one involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to produce 4-Amino-5-ethyl-2,3-dihydropyran-6-one. The yield of the reaction is typically around 50%.

Scientific Research Applications

4-Amino-5-ethyl-2,3-dihydropyran-6-one has been used in various scientific research applications, including the study of enzyme inhibition, as a building block for the synthesis of other compounds, and as a potential therapeutic agent. 4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function.

properties

CAS RN

131792-98-8

Product Name

4-Amino-5-ethyl-2,3-dihydropyran-6-one

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

4-amino-5-ethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C7H11NO2/c1-2-5-6(8)3-4-10-7(5)9/h2-4,8H2,1H3

InChI Key

UQWMXKRMCFOLPN-UHFFFAOYSA-N

SMILES

CCC1=C(CCOC1=O)N

Canonical SMILES

CCC1=C(CCOC1=O)N

synonyms

2H-Pyran-2-one,4-amino-3-ethyl-5,6-dihydro-(9CI)

Origin of Product

United States

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